Buta-1,3-diene;2-methylidenebutanedioic acid;2-methylprop-2-enoic acid;styrene
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Overview
Description
Butanedioic acid, methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-methyl-2-propenoic acid is a polymer formed from the reaction of butanedioic acid, 1,3-butadiene, ethenylbenzene, and 2-methyl-2-propenoic acid . This compound is known for its excellent thermal stability and mechanical properties, making it useful in various industrial applications.
Preparation Methods
The common method for preparing butanedioic acid, methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-methyl-2-propenoic acid is through a free radical polymerization reaction. In this process, 1,3-butadiene, ethenylbenzene, and 2-methyl-2-propenoic acid are copolymerized, followed by a reaction with butanedioic acid . This method ensures the formation of a stable polymer with desirable properties.
Chemical Reactions Analysis
Butanedioic acid, methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-methyl-2-propenoic acid undergoes various chemical reactions, including:
Oxidation: This polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butanedioic acid, methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-methyl-2-propenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a component in the synthesis of advanced materials due to its excellent thermal stability and mechanical properties.
Biology: The polymer’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: It is explored for its potential in creating medical devices and implants due to its durability and stability.
Mechanism of Action
The mechanism by which butanedioic acid, methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-methyl-2-propenoic acid exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other materials, enhancing its adhesive properties. Additionally, its thermal stability and resistance to chemical degradation make it effective in various industrial applications .
Comparison with Similar Compounds
Similar compounds to butanedioic acid, methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-methyl-2-propenoic acid include:
Butanedioic acid, 2-methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-hydroxyethyl 2-propenoate: This polymer has similar properties but includes a hydroxyethyl group, which can enhance its hydrophilicity.
Butanedioic acid, 2-methylene-, polymer with 1,3-butadiene, ethenylbenzene, N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenoic acid: This compound includes additional functional groups that can modify its chemical properties.
The uniqueness of butanedioic acid, methylene-, polymer with 1,3-butadiene, ethenylbenzene and 2-methyl-2-propenoic acid lies in its specific combination of monomers, which provides a balance of thermal stability, mechanical strength, and chemical resistance.
Properties
CAS No. |
52831-07-9 |
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Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
buta-1,3-diene;2-methylidenebutanedioic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H6O2.C4H6/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3(2)4(5)6;1-3-4-2/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);1H2,2H3,(H,5,6);3-4H,1-2H2 |
InChI Key |
LZDPPGZSYRGPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |
Related CAS |
52831-07-9 |
Origin of Product |
United States |
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